molecular formula C16H15NO3 B5702827 {4-[(3-methylbenzoyl)amino]phenyl}acetic acid

{4-[(3-methylbenzoyl)amino]phenyl}acetic acid

Cat. No. B5702827
M. Wt: 269.29 g/mol
InChI Key: NEHJFOPARPPIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(3-methylbenzoyl)amino]phenyl}acetic acid (MBAA) is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. MBAA is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory effects.

Mechanism of Action

{4-[(3-methylbenzoyl)amino]phenyl}acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By blocking the activity of COX enzymes, {4-[(3-methylbenzoyl)amino]phenyl}acetic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
{4-[(3-methylbenzoyl)amino]phenyl}acetic acid has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to have a good safety profile with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

{4-[(3-methylbenzoyl)amino]phenyl}acetic acid is a useful tool for studying the role of COX enzymes in inflammation and pain. Its specific mechanism of action makes it a valuable tool for understanding the molecular pathways involved in the inflammatory response. However, {4-[(3-methylbenzoyl)amino]phenyl}acetic acid has some limitations for lab experiments, including its low solubility in water and the need for high doses to achieve therapeutic effects.

Future Directions

There are several future directions for research on {4-[(3-methylbenzoyl)amino]phenyl}acetic acid. One area of interest is the development of more potent and selective COX inhibitors based on the structure of {4-[(3-methylbenzoyl)amino]phenyl}acetic acid. Another area of research is the investigation of the potential use of {4-[(3-methylbenzoyl)amino]phenyl}acetic acid in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the role of {4-[(3-methylbenzoyl)amino]phenyl}acetic acid in modulating the immune response and its potential use in cancer therapy warrants further investigation.

Synthesis Methods

{4-[(3-methylbenzoyl)amino]phenyl}acetic acid can be synthesized through a multistep process involving the reaction of 3-methylbenzoyl chloride with aniline followed by the reaction of the resulting product with chloroacetic acid. The final product is obtained after purification through recrystallization.

Scientific Research Applications

{4-[(3-methylbenzoyl)amino]phenyl}acetic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are inflammatory mediators, by blocking the activity of cyclooxygenase (COX) enzymes. {4-[(3-methylbenzoyl)amino]phenyl}acetic acid has also been found to modulate the activity of cytokines, which are involved in the regulation of the immune system.

properties

IUPAC Name

2-[4-[(3-methylbenzoyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-3-2-4-13(9-11)16(20)17-14-7-5-12(6-8-14)10-15(18)19/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHJFOPARPPIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(3-Methylbenzoyl)amino]phenyl}acetic acid

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